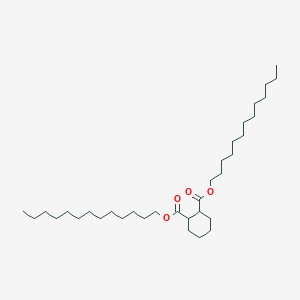

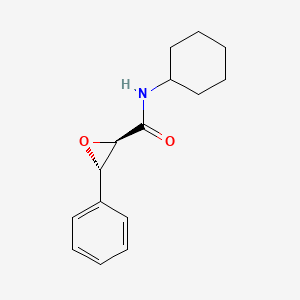

Ditridecyl cyclohexane-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

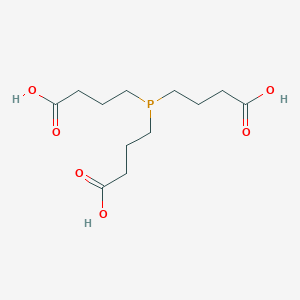

Ditridecyl cyclohexane-1,2-dicarboxylate is an organic compound used primarily as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is a colorless, odorless liquid that is used in various industrial applications, including the production of flexible plastics for toys, medical devices, and food packaging .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ditridecyl cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of diisononyl phthalate. Alternatively, it can be prepared by the Diels-Alder reaction of diisononyl maleate with 1,3-butadiene followed by hydrogenation . The preparation method involves adding hexahydrophthalic anhydride, isononanol, and acetic anhydride into a reaction vessel, heating to 180-300°C, and then stirring and dehydrating for 2-5 hours . Excess alcohol is removed through flash evaporation, and low-molecular-weight impurities are removed by bubbling with water vapor and nitrogen .

Industrial Production Methods

The industrial production of this compound involves a single-step high-temperature esterification process. This method significantly shortens reaction time and reduces energy consumption. The process includes pressure-reduced flash evaporation to remove excess alcohol, avoiding emulsification and eliminating the need for neutralization and washing, thus preventing the production of alkaline wastewater .

Análisis De Reacciones Químicas

Types of Reactions

Ditridecyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizers, acids, and alkalis . The compound is incompatible with strong oxidizers, acids, and alkalis, which can lead to decomposition or unwanted side reactions .

Major Products Formed

The major products formed from these reactions include cyclohexane-1,2-dicarboxylic acid and its mono and diesters . Oxidative metabolites such as cyclohexane-1,4-dicarboxylic acid and mono hydroxyisononyl ester are also formed .

Aplicaciones Científicas De Investigación

Ditridecyl cyclohexane-1,2-dicarboxylate is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of ditridecyl cyclohexane-1,2-dicarboxylate involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing intermolecular forces. This interaction allows the polymer chains to move more freely, resulting in increased flexibility and durability of the plastic material . The compound is metabolized in biological systems to form various oxidative metabolites, which can be used as biomarkers for exposure assessment .

Comparación Con Compuestos Similares

Similar Compounds

Diisononyl phthalate: Another plasticizer used in similar applications but has been scrutinized for its potential endocrine-disrupting effects.

Di(2-ethylhexyl)phthalate: A widely used plasticizer that has also faced regulatory restrictions due to its toxicity.

Di(isononyl)cyclohexane-1,2-dicarboxylate: A similar compound with comparable applications and properties.

Uniqueness

Ditridecyl cyclohexane-1,2-dicarboxylate is unique in its high molecular weight and non-aromatic structure, making it a safer alternative to traditional phthalate plasticizers. Its low toxicity and minimal endocrine-disrupting effects make it suitable for sensitive applications such as medical devices and food packaging .

Propiedades

Número CAS |

167907-26-8 |

|---|---|

Fórmula molecular |

C34H64O4 |

Peso molecular |

536.9 g/mol |

Nombre IUPAC |

ditridecyl cyclohexane-1,2-dicarboxylate |

InChI |

InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-24-28-32(31)34(36)38-30-26-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |

Clave InChI |

QBNKOOBQDPEETD-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)

![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)

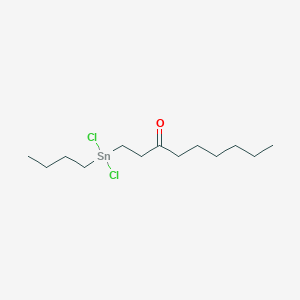

![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)